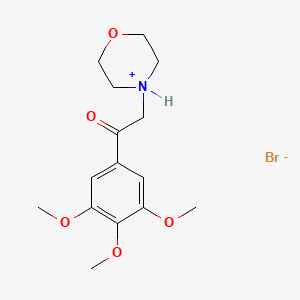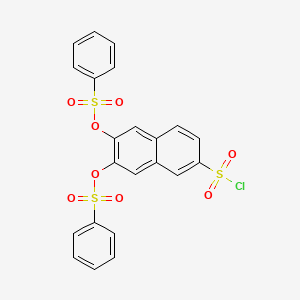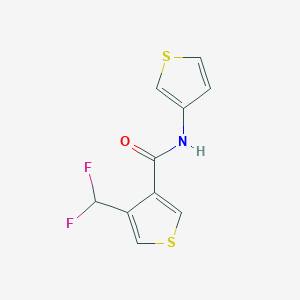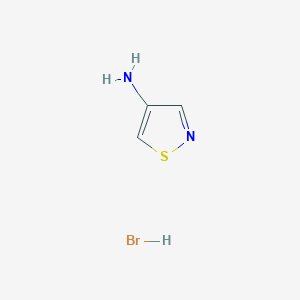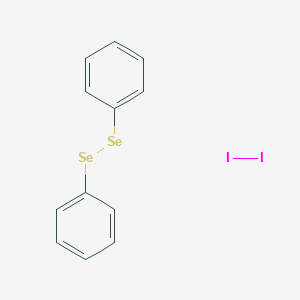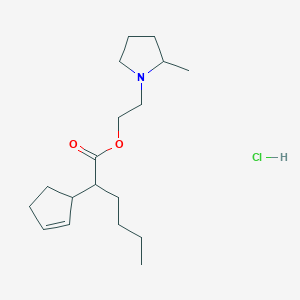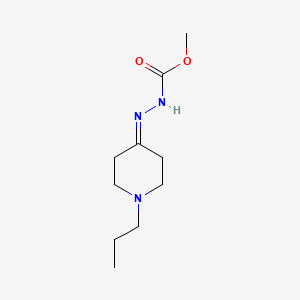![molecular formula C38H50Cl2Zr B15344558 1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride is a useful research compound. Its molecular formula is C38H50Cl2Zr and its molecular weight is 668.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step processes starting from commercially available reagents. The reaction typically begins with the preparation of the indene ligand followed by its stereospecific attachment to the cyclohexyl group. This intermediate is then complexed with zirconium tetrachloride under inert conditions to form the final product.
Industrial production methods: On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and inert atmosphere, to maintain the stereochemistry and prevent unwanted side reactions. Continuous flow processes may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various types of reactions including oxidation, reduction, and substitution reactions. The nature of the zirconium center allows for interesting reactivity patterns, especially in coordination chemistry.
Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often require anhydrous solvents and inert atmospheres.
Major products formed from these reactions: The major products depend on the specific reactions but can include various organozirconium species, oxidized indene derivatives, and substituted cyclohexyl compounds.
Scientific Research Applications
In chemistry , this compound is studied for its unique reactivity and catalytic potential, especially in polymerization reactions. In biology , it is explored for its interactions with biological macromolecules and potential bioactivity. In medicine , its organometallic nature opens avenues for its use in drug development, particularly in designing metal-based drugs. Industrially, it is used in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves coordination to various substrates through the zirconium center, facilitating various catalytic processes. Molecular targets include organic molecules with reactive sites amenable to coordination and transformation. Pathways involved often include insertion reactions and catalytic cycles.
Comparison with Similar Compounds
Compared to other similar compounds, such as zirconium-based catalysts and other metallocenes, this compound stands out due to its unique stereochemistry and the specific combination of ligands. Similar compounds include various metallocenes like ferrocene, as well as other zirconium dichloride complexes.
There you have it! A deep dive into a compound that shows how chemistry can be both intricate and fascinating.
Properties
Molecular Formula |
C38H50Cl2Zr |
|---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,13-14,16,18-19H,8,10,12H2,1-3H3;2*1H;/q2*-1;;;+4/p-2/t14-,16+,18?,19+;14-,16-,18?,19+;;;/m11.../s1 |
InChI Key |
NHQCONCRFNYCBV-PMKQKGGXSA-L |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.C[C@@H]1CC[C@@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
Canonical SMILES |
CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


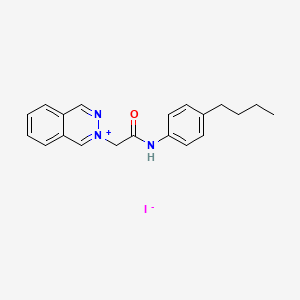
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
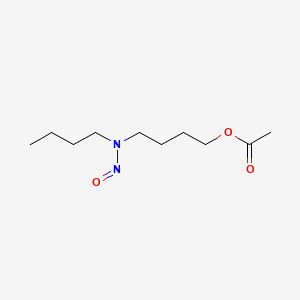
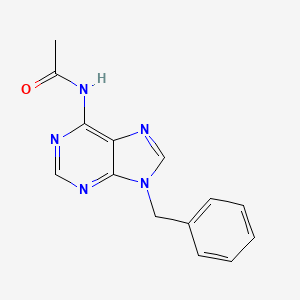
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
